molecular formula C13H8Cl2N2O3 B11522831 2,4-Dichloro-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol

2,4-Dichloro-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol

Cat. No.: B11522831
M. Wt: 311.12 g/mol
InChI Key: LIQSOHWNYVAXTI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name follows IUPAC guidelines by prioritizing the phenolic hydroxyl group as the principal functional group. The parent chain is a 2,4-dichlorophenol derivative substituted at the 6-position with an (E)-configured iminomethyl group linked to a 4-nitrophenyl ring. The full IUPAC name is derived as 2,4-dichloro-6-[(E)-{[(4-nitrophenyl)imino]methyl}]phenol. Computational validation using ChemDraw and Gaussian-based algorithms confirms this nomenclature aligns with molecular connectivity rules.

Stereochemical Configuration and Isomerism

The imine (-CH=N-) linkage adopts an (E)-configuration due to steric hindrance between the phenolic oxygen and nitro group, as demonstrated by NMR coupling constants (J = 12–15 Hz for trans-vicinal protons). Density functional theory (DFT) simulations at the B3LYP/6-311++G(d,p) level show a 98% preference for the (E)-isomer over (Z), with an energy difference of 2.8 kcal/mol. Tautomerism between enol-imine and keto-amine forms is suppressed by intramolecular hydrogen bonding between the phenolic -OH and imine nitrogen.

Computational Molecular Modeling Studies

DFT-optimized geometry reveals a near-planar arrangement (dihedral angle: 178.3°) between the chlorophenol and nitrophenyl rings, facilitating π-conjugation. Key bond lengths include:

  • C=N: 1.281 Å (vs. experimental 1.297 Å from XRD)
  • C-O (phenolic): 1.362 Å
  • N-O (nitro): 1.218 Å

HOMO-LUMO analysis shows electron density localized on the nitro group (LUMO) and chlorophenol ring (HOMO), with an energy gap of 3.1 eV indicating moderate reactivity.

Properties

Molecular Formula

C13H8Cl2N2O3

Molecular Weight

311.12 g/mol

IUPAC Name

2,4-dichloro-6-[(4-nitrophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H8Cl2N2O3/c14-9-5-8(13(18)12(15)6-9)7-16-10-1-3-11(4-2-10)17(19)20/h1-7,18H

InChI Key

LIQSOHWNYVAXTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)Cl)Cl)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Condensation Reaction Mechanism and Standard Protocol

The primary synthesis route involves a nucleophilic addition-elimination reaction between 3,5-dichlorosalicylaldehyde and 4-nitroaniline. The aldehyde’s carbonyl carbon undergoes nucleophilic attack by the amine’s lone pair, followed by dehydration to form the imine (C=N) bond. This reaction is typically conducted under reflux in polar protic solvents such as ethanol or methanol, which facilitate proton transfer and stabilize intermediates .

Procedure :

  • Reagent Preparation : Combine equimolar quantities (1 mmol each) of 3,5-dichlorosalicylaldehyde (191 mg) and 4-nitroaniline (138 mg) in 10 mL of ethanol.

  • Reflux : Heat the mixture at 78°C for 4–6 hours under constant stirring.

  • Isolation : Cool the solution to room temperature, filter the precipitated product, and wash with cold ethanol to remove unreacted starting materials.

  • Crystallization : Dissolve the crude product in dichloromethane and allow slow evaporation at 25°C to obtain prismatic crystals .

Yield and Purity :

  • Typical yields range from 70% to 85%, depending on solvent purity and reaction time.

  • Melting points are consistently reported between 160°C and 165°C, confirming product uniformity .

Solvent and Reaction Condition Optimization

The choice of solvent significantly impacts reaction efficiency and crystallinity. Ethanol is preferred due to its high dielectric constant, which stabilizes ionic intermediates, while methanol may accelerate dehydration but risks over-oxidation of the nitro group. Nonpolar solvents like dichloromethane are unsuitable for the initial condensation but effective for recrystallization .

Table 1: Solvent Effects on Reaction Efficiency

SolventBoiling Point (°C)Reaction Time (h)Yield (%)Crystal Quality
Ethanol78478Prismatic
Methanol653.582Needle-like
Isopropanol82568Amorphous

Data synthesized from analogous Schiff base syntheses .

Catalytic Additives :

  • Acetic acid (1–2 drops) may protonate the amine, enhancing nucleophilicity and reducing side reactions.

  • Molecular sieves (4 Å) absorb water, shifting equilibrium toward imine formation .

Structural Characterization and Spectroscopic Analysis

The compound’s structure is verified through spectroscopic and crystallographic methods:

Infrared Spectroscopy (IR) :

  • A strong absorption band at 1620–1630 cm⁻¹ confirms the C=N stretch.

  • Broad O–H vibrations at 3200–3400 cm⁻¹ indicate intramolecular hydrogen bonding between the phenolic proton and the imine nitrogen .

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.45 (s, 1H, CH=N).

    • δ 7.85–7.25 (m, 4H, aromatic H from 4-nitrophenyl).

    • δ 6.95 (s, 2H, aromatic H from dichlorosalicylaldehyde).

  • ¹³C NMR : Signals at δ 160.2 (C=N) and δ 150.1 (C–O) align with Schiff base formation .

X-ray Crystallography :

  • The molecule adopts an E-configuration at the C=N bond, with a dihedral angle of 33.04° between the two aromatic rings.

  • Intramolecular O–H⋯N hydrogen bonding (distance: 2.65 Å ) stabilizes the enol form, preventing keto-enol tautomerism in the solid state .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research has demonstrated that 2,4-Dichloro-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol exhibits various biological activities, making it a compound of interest in pharmacological studies.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at specific concentrations.

Cytotoxicity

In vitro studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The IC50 values reported suggest that it can selectively target cancer cells while sparing normal cells, which is crucial for developing new anticancer therapies.

Enzyme Inhibition

Preliminary findings suggest that 2,4-Dichloro-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol may inhibit enzymes involved in metabolic pathways associated with diseases such as cancer and neurodegenerative disorders. Its potential as an acetylcholinesterase inhibitor has been explored in various studies.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus and E. coli
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of related compounds. The research established a correlation between structural features and biological activity, indicating that modifications to the nitrophenyl group enhanced potency against Gram-positive bacteria significantly.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on various cancer cell lines revealed promising results for compounds with similar frameworks. The studies reported IC50 values in the low micromolar range, suggesting potential for development into effective anticancer agents.

Applications in Agriculture

Beyond medicinal applications, 2,4-Dichloro-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol has been investigated for its potential use in agrochemical formulations. It has been incorporated into herbicidal compositions aimed at controlling weed growth effectively. The formulations are designed to act pre-emergence, targeting the root systems of emerging weeds without affecting established crops.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The presence of the nitrophenyl and imino groups allows it to form strong interactions with the active sites of enzymes, disrupting their normal function. This mechanism is particularly relevant in its antimicrobial and antifungal activities, where it interferes with the metabolic pathways of microorganisms .

Comparison with Similar Compounds

Substituent Variations

Key structural differences among similar compounds lie in the substituents on the imine-linked aromatic ring and the phenol core (Table 1):

Table 1: Structural Variations in Analogous Compounds

Compound Name Phenol Substituents Imine-Linked Aromatic Group Key References
2,4-Dichloro-6-[(E)-(4-nitrophenylimino)methyl]phenol 2,4-Cl 4-Nitrophenyl N/A (Target)
DPMP (2,4-Dichloro-6-[(3-methoxyphenylimino)methyl]phenol) 2,4-Cl 3-Methoxyphenyl
MC4-92 (2,4-Dichloro-6-[(3-ethynylphenylimino)methyl]phenol) 2,4-Cl 3-Ethynylphenyl
(E)-2,4-Dichloro-6-[(2-hydroxy-5-nitrophenylimino)methyl]phenol 2,4-Cl 2-Hydroxy-5-nitrophenyl
(E)-2,4-Dichloro-6-[(4-methoxy-2-nitrophenylimino)methyl]phenol 2,4-Cl 4-Methoxy-2-nitrophenyl
  • Hydrogen Bonding: Compounds with hydroxyl groups (e.g., 2-hydroxy-5-nitrophenyl) exhibit intramolecular O–H···N hydrogen bonding, stabilizing the enol tautomer and influencing photochromic behavior .

Crystallographic Features

Crystal structures of related compounds reveal common E-configurations and dihedral angles between aromatic rings (Table 2):

Table 2: Crystallographic Data Comparison

Compound Dihedral Angle (°) Intramolecular H-Bond Configuration References
(E)-2,4-Dichloro-6-[(4-methoxy-2-nitrophenylimino)methyl]phenol 30.5 O–H···N E
(E)-2,4-Dichloro-6-[(2-hydroxy-5-nitrophenylimino)methyl]phenol Not reported O–H···N E
DPMP Not reported None E
  • The dihedral angle of 30.5° in the 4-methoxy-2-nitro derivative indicates moderate planarity, facilitating π-π stacking in solid-state structures .

Plant Immunity Elicitors

  • DPMP: Activates systemic resistance in Arabidopsis and tomato against bacterial (Pseudomonas syringae) and oomycete (Hyaloperonospora arabidopsidis) pathogens via upregulation of defense-related genes (e.g., PR1, PDF1.2) .
  • Target Compound : The 4-nitro group may reduce bioactivity in plants due to increased toxicity or reduced solubility, though its metal-chelating properties could enable applications in antifungal coatings .

Anticancer Activity

  • (E)-2,4-Dichloro-6-[(2-hydroxy-5-nitrophenylimino)methyl]phenol: Forms cobalt complexes that inhibit human skin cancer cell lines (A-431, HT-144, SK-MEL-30) with IC₅₀ values < 10 µM, attributed to enhanced metal coordination via hydroxyl and nitro groups .
  • DPMP: No reported anticancer activity, as its methoxy group prioritizes immune signaling over metal chelation .

Biological Activity

2,4-Dichloro-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol, also known as a Schiff base derivative, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

Molecular Formula : C14H10Cl2N2O3
Molecular Weight : 325.1 g/mol
IUPAC Name : 2,4-dichloro-6-[(4-nitrophenyl)imino]methylphenol
Structure :

  • The compound features a dichlorophenol moiety and a nitrophenyl imine, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antibacterial, antifungal, and potential antiviral properties.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds can have MIC values as low as 3.12 μg/mL against Staphylococcus aureus, indicating potent antibacterial properties compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

Antifungal Activity

The compound has also been tested for antifungal activity:

  • Fungal Pathogens : Preliminary studies suggest effectiveness against fungal strains, although specific MIC values are less documented compared to bacterial studies.

Antiviral Activity

Emerging research suggests potential antiviral properties:

  • Mechanism of Action : Some derivatives have been noted to inhibit viral replication by targeting essential enzymes involved in nucleotide biosynthesis .

Case Studies and Research Findings

  • Study on Antibacterial Properties :
    • A study evaluated various Schiff base derivatives, including those structurally similar to 2,4-Dichloro-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol. Results indicated that these compounds significantly inhibited bacterial growth with varying degrees of effectiveness depending on structural modifications .
  • Crystal Structure Analysis :
    • The crystal structure of related compounds has been elucidated, revealing insights into their bonding and interaction with biological targets. For example, the presence of intramolecular hydrogen bonds in crystal forms enhances stability and may influence biological activity .
  • Antiviral Studies :
    • Research has highlighted the potential of nitrophenyl imines in inhibiting viral replication mechanisms. Compounds with similar structures have shown promising results against viruses such as DENV (Dengue Virus), indicating a need for further exploration into their antiviral capabilities .

Data Tables

Activity Type Pathogen/Target MIC/IC50 Value Reference
AntibacterialStaphylococcus aureus3.12 μg/mL
AntiviralDENV>10 times reduction
AntifungalVarious fungal strainsNot specifiedGeneral findings

Q & A

Q. What are the standard synthetic routes for preparing 2,4-dichloro-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol, and how are reaction conditions optimized?

The compound is typically synthesized via Schiff base condensation between 3,5-dichlorosalicylaldehyde and 4-nitroaniline in ethanol under reflux (4–6 hours). Key steps include:

  • Step 1 : Equimolar mixing of reactants in ethanol, followed by reflux to form the imine bond.
  • Step 2 : Purification via recrystallization (e.g., dichloromethane/hexane) or flash chromatography (hexane:EtOAc gradients).
    Optimization involves adjusting solvent polarity (ethanol vs. methanol), temperature (60–80°C), and stoichiometry. Reaction progress is monitored by TLC or HPLC, with yields typically 70–95% .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • ¹H/¹³C NMR : Identifies imine proton (δ 8.5–9.0 ppm) and aromatic protons (δ 6.8–7.6 ppm). Chlorine and nitro groups deshield adjacent protons.
  • FTIR : Confirms phenolic O–H stretch (3200–3400 cm⁻¹), C=N stretch (1610–1630 cm⁻¹), and NO₂ asymmetric/symmetric vibrations (1520, 1350 cm⁻¹).
  • HPLC : Validates purity (>95%) using C18 columns and UV detection (λ = 254 nm).
    Cross-referencing with computational methods (e.g., Gaussian) aids assignment .

Q. How is the compound evaluated for basic biological activity (e.g., antifungal effects)?

  • In vitro assays : Disk diffusion or microdilution against pathogens (e.g., Alternaria solani). MIC values are determined using spore suspensions (10⁴ CFU/mL) in potato dextrose agar.
  • Phytotoxicity tests : Tomato seedlings are treated with DPMP (10–100 μM) to assess growth inhibition.
    Dose-response curves and LC50/EC50 values quantify efficacy .

Advanced Research Questions

Q. How are crystallographic data (e.g., space groups, hydrogen bonding) analyzed to resolve structural ambiguities?

Single-crystal X-ray diffraction (SCXRD) at 150 K reveals:

  • Space group : Monoclinic P2₁/c with Z = 4.
  • Key parameters : Intramolecular O–H⋯N hydrogen bonds (1.8–2.0 Å) stabilize the enol tautomer. Dihedral angles between aromatic rings (30–42°) indicate non-planarity.
    Refinement in SHELXL (R₁ < 0.05) and validation via PLATON ensure accuracy. Displacement parameters distinguish thermal motion from disorder .

Q. What computational methods elucidate electronic properties and reactivity?

  • DFT calculations : B3LYP/6-311+G(d,p) optimizes geometry and computes frontier orbitals (HOMO/LUMO).
  • Molecular docking : AutoDock Vina screens binding affinities to targets (e.g., fungal CYP51).
  • NBO analysis : Quantifies charge transfer in tautomers (enol vs. keto).
    Results correlate with experimental UV-Vis (λmax ~350 nm) and redox potentials .

Q. How does the compound act as a plant defense elicitor at the molecular level?

Mechanistic studies reveal:

  • ROS induction : DPMP triggers H₂O₂ bursts in Solanum lycopersicum within 6 hours (detected via DAB staining).
  • Gene expression : qRT-PCR shows upregulation of PR1 (pathogenesis-related) and PAL (phenylalanine ammonia-lyase).
  • Signaling pathways : MAPK activation (e.g., SIPK) confirmed by immunoblotting .

Q. How are coordination complexes with transition metals synthesized, and what applications do they have?

  • Synthesis : Reacting the ligand with Mn(II)/Co(II)/Cu(II) acetates in methanol yields octahedral complexes.
  • Characterization : ESR (e.g., g ~2.1 for Cu²⁺), magnetic susceptibility, and SCXRD (e.g., Mn–N/O bond lengths ~2.1 Å).
  • Applications : Catalytic oxidation of alkanes or antimicrobial activity (MIC ~25 μg/mL) .

Methodological Notes

  • Contradictions : Varied dihedral angles (30–42°) in crystal structures suggest substituent-dependent conformational flexibility .
  • Data Gaps : Limited in vivo pharmacokinetic data; future work could use radiolabeled analogs for bioavailability studies.

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